AM2.2 FAP Binding Potency
FBM-1 (ML342) acts as a high-affinity, nonfluorescent competitive inhibitor of the fluorogen TO1-2p for binding to the AM2.2 FAP. X-ray crystallography confirms that ML342 occupies the same binding pocket as TO1-2p [1]. Quantitatively, ML342 exhibits an EC50 of 2.24 ± 0.51 nM in disrupting the FAP-fluorogen interaction [2], demonstrating sub-nanomolar potency.
| Evidence Dimension | Competitive binding affinity (EC50) for AM2.2 FAP |
|---|---|
| Target Compound Data | 2.24 ± 0.51 nM |
| Comparator Or Baseline | TO1-2p (fluorogen dye) |
| Quantified Difference | N/A (inhibitory potency, not direct binding affinity for fluorogen) |
| Conditions | In vitro competitive binding assay using FAP AM2.2 and fluorogen TO1-2p, as described in the NIH Molecular Libraries Program probe report [2] |
Why This Matters
This sub-nanomolar potency ensures complete and rapid signal blockade in live-cell trafficking assays, minimizing the concentration needed and reducing potential off-target effects, a critical factor for assay reproducibility and cost-effectiveness.
- [1] RCSB PDB. 5J75: Fluorogen Activating Protein AM2.2 in complex with ML342. View Source
- [2] National Center for Biotechnology Information. Inhibitors of FAP-fluorogen interaction as a multiplex assay tool compound for receptor internalization assays. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. ML342 (CID 2953239). View Source
